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Compound of Interest
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An Objective Comparison of Sotorasib Against the Standard of Care, Docetaxel, in Previously
Treated KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC), Supported by Phase 3
Clinical Trial Data.

This guide provides a detailed comparison of Sotorasib (AMG 510), a first-in-class KRAS G12C
inhibitor, with Docetaxel, a standard chemotherapy agent, for the treatment of patients with
advanced KRAS G12C-mutated non-small cell lung cancer (NSCLC) who have progressed
after prior therapies. Sotorasib is an irreversible, selective inhibitor that traps the KRAS G12C
protein in its inactive GDP-bound state.[1][2]

Comparative Efficacy and Safety Data: CodeBreaK 200

Trial

The pivotal data for this comparison comes from the CodeBreaK 200 (NCT04303780), a
randomized, open-label, phase 3 clinical trial.[3][4] The study enrolled 345 patients with KRAS
G12C-mutated advanced NSCLC who had progressed after platinum-based chemotherapy and
a PD-1/PD-L1 inhibitor.[5][6] Patients were randomized 1:1 to receive either oral Sotorasib (960
mg, once daily) or intravenous Docetaxel (75 mg/mz?, every 3 weeks).[5][6]

Table 1: Summary of Key Efficacy and Safety Outcomes from CodeBreaK 200
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Hazard Ratio (HR) /

Endpoint Sotorasib (n=171) Docetaxel (n=174)
P-value
Efficacy
Median Progression- HR=0.66, p=0.0017[3]
) 5.6 months 4.5 months

Free Survival (PFS) [6]
12-Month PFS Rate 24.8% 10.1% N/A[6]
Objective Response

28.1% 13.2% p<0.001[6]
Rate (ORR)
Disease Control Rate

82.5% 60.3% N/A[6]
(DCR)
Median Duration of

8.6 months 6.8 months N/A[6]
Response (DoR)
Median Overall

) 10.6 months 11.3 months HR=1.01, p=0.53[6]

Survival (OS)
Safety
Grade 3 or Worse
Treatment-Related

33% 40% N/A[3]
Adverse Events
(TRAES)
Serious Treatment-
Related Adverse 11% 23% N/A[3]
Events

Diarrhea (12%),

Alanine

Aminotransferase Neutropenia (9%),
Most Common Grade ) ]

Increase (8%), Fatigue (6%), Febrile N/A[3]

=23 TRAEs

Aspartate
Aminotransferase

Increase (5%)

Neutropenia (5%)

Data sourced from the CodeBreaK 200 Phase 3 Trial.[3][6]
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Sotorasib demonstrated a statistically significant improvement in progression-free survival
compared to docetaxel.[3] The safety profile of Sotorasib was also noted to be more favorable
than that of Docetaxel.[3] There was no significant difference in overall survival, which may be
partly attributed to 34% of patients in the docetaxel arm crossing over to receive a KRAS G12C
inhibitor after progression.[6][7]

Experimental Protocols
CodeBreaK 200 Study Design

o Trial Phase: Phase 3, Randomized, Open-Label, Multicenter[3]

o Patient Population: 345 adult patients with locally advanced or metastatic KRAS G12C-
mutated NSCLC who had progressed after receiving platinum-based chemotherapy and a
PD-1 or PD-L1 inhibitor.[3][5]

o Exclusion Criteria: Key exclusions included new or progressing untreated brain lesions and
previous treatment with docetaxel or a direct KRAS G12C inhibitor.[3]

e Randomization: Patients were assigned in a 1:1 ratio.[5]
e Treatment Arms:
o Sotorasib Arm: 960 mg administered orally once daily.[6]
o Docetaxel Arm: 75 mg/m? administered intravenously every 3 weeks.[6]

e Primary Endpoint: Progression-Free Survival (PFS), assessed by a blinded independent
central review.[3][5]

e Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective
Response Rate (ORR), and safety.[5]

» Duration: Treatment continued until disease progression, unacceptable toxicity, or other
discontinuation criteria were met.[3][6]

Visualizations
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KRAS G12C Signaling Pathway and Sotorasib Inhibition

The KRAS protein is a key molecular switch in cellular signaling.[8] When activated by
upstream signals from receptors like EGFR, KRAS exchanges GDP for GTP.[9] The active,
GTP-bound KRAS stimulates downstream pathways, primarily the RAF-MEK-ERK (MAPK) and
PISK-AKT pathways, which drive cell proliferation and survival.[10][11] The G12C mutation
impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and
promoting uncontrolled tumor growth.[10][12] Sotorasib specifically and irreversibly binds to the
mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state and
blocking downstream oncogenic signaling.[1][8]
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Caption: Mechanism of Sotorasib in the KRAS G12C signaling pathway.

CodeBreaK 200 Clinical Trial Workflow
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The diagram below outlines the logical flow for patient enrollment and treatment allocation in
the CodeBreaK 200 trial.
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Caption: High-level workflow for the CodeBreaK 200 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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